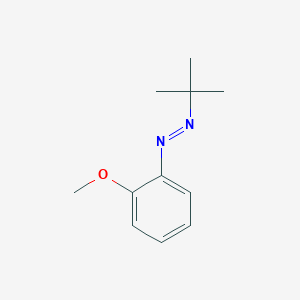
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-, also known as tert-butyl(2-methoxyphenyl)diazene, is an organic compound with the molecular formula C11H16N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. Diazene compounds are known for their diverse applications in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- typically involves the reaction of tert-butylamine with 2-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to facilitate the formation of the nitrogen-nitrogen double bond.
Industrial Production Methods
Industrial production of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene bond can yield hydrazine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- involves the interaction of the nitrogen-nitrogen double bond with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The aromatic ring and tert-butyl group influence the reactivity and selectivity of the compound in different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Another diazene compound with similar structural features but different reactivity and applications.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A related compound with different substituents on the aromatic ring, leading to distinct chemical properties.
Uniqueness
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- is unique due to the presence of both the tert-butyl and 2-methoxyphenyl groups, which confer specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for particular applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
832077-02-8 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
tert-butyl-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-12-9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 |
Clé InChI |
BOSYCVTZFVNVBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


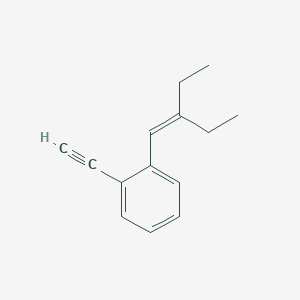
![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
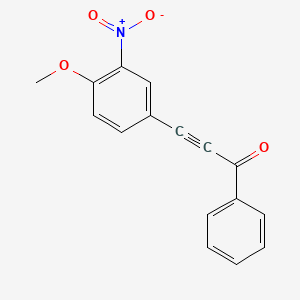
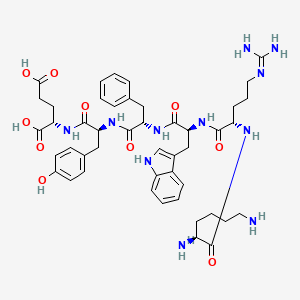
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
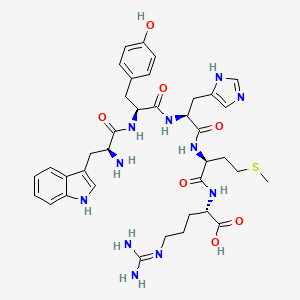
![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)

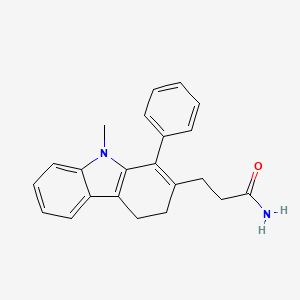
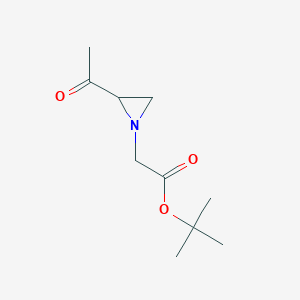
![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
